4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol
Description
Properties
CAS No. |
18243-97-5 |
|---|---|
Molecular Formula |
C7H17ClOSi |
Molecular Weight |
180.75 g/mol |
IUPAC Name |
4-[chloromethyl(dimethyl)silyl]butan-1-ol |
InChI |
InChI=1S/C7H17ClOSi/c1-10(2,7-8)6-4-3-5-9/h9H,3-7H2,1-2H3 |
InChI Key |
QZFNUVPHRBVWRF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCCO)CCl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Standard Protocol
The alcohol group of 4-butanol is deprotonated by a base such as triethylamine or pyridine, forming an alkoxide intermediate. This nucleophile attacks the electrophilic silicon atom in chloromethyl(dimethyl)silyl chloride, resulting in the substitution of chloride and formation of the silyl ether bond. A representative reaction is:
Typical Conditions
-
Solvent: Anhydrous dichloromethane or tetrahydrofuran
-
Base: Triethylamine (1.5–2.0 equivalents)
-
Temperature: 0°C to room temperature
-
Duration: 12–24 hours
For example, analogous silylation reactions using tert-butyldimethylsilyl chloride (TBDMSCl) with 4-aminobutanol achieved 95% yields under similar conditions. This suggests that optimizing stoichiometry and moisture exclusion is critical for reproducibility.
Alternative Synthetic Routes
Catalytic Cross-Coupling Approaches
Nickel-catalyzed cross-couplings, as demonstrated in the synthesis of boronate esters, might enable the attachment of silyl groups to butanol frameworks. However, such methods require further validation for chloromethylsilane applications.
Optimization of Reaction Parameters
Influence of Base and Solvent
-
Base Selection: Pyridine and triethylamine are preferred for their ability to scavenge HCl, preventing side reactions. In a study protecting 4-aminobutanol with TBDMSCl, pyridine provided quantitative yields.
-
Solvent Effects: Polar aprotic solvents like dichloromethane enhance reagent solubility without participating in side reactions. Non-polar solvents (e.g., hexane) may reduce reaction rates due to poor dissolution of ionic intermediates.
Temperature and Time
Lower temperatures (0°C) minimize side reactions during exothermic deprotonation, while extended reaction times (up to 24 hours) ensure complete conversion. Industrial-scale processes often employ continuous flow reactors to improve heat management.
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Key adaptations from laboratory methods include:
-
Continuous Flow Systems: Enhance mixing and heat transfer, reducing reaction times.
-
Purification Techniques: Distillation or flash chromatography (as used in boronate ester synthesis) isolates the product with >95% purity.
-
Waste Management: HCl byproducts are neutralized in situ, aligning with green chemistry principles.
Comparative Data on Synthesis Conditions
The table below summarizes optimized parameters derived from analogous silylation reactions:
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Solvent | Dichloromethane | Toluene |
| Base | Triethylamine | Dimethylaniline |
| Temperature | 0°C → RT | 25–40°C |
| Reaction Time | 12–24 h | 2–4 h |
| Yield | 80–90% | 85–92% |
Challenges and Mitigation Strategies
-
Moisture Sensitivity: Silyl chlorides are hygroscopic, necessitating anhydrous conditions. Molecular sieves or inert atmospheres (N₂/Ar) are employed to prevent hydrolysis.
-
Side Reactions: Over-silylation or elimination can occur with excess reagent. Stoichiometric control and stepwise addition mitigate this risk.
Chemical Reactions Analysis
Types of Reactions
4-((Chloromethyl)dimethylsilyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-((Chloromethyl)dimethylsilyl)butanal or 4-((Chloromethyl)dimethylsilyl)butanone.
Reduction: Formation of 4-((Methyl)dimethylsilyl)butan-1-ol.
Substitution: Formation of 4-((Azidomethyl)dimethylsilyl)butan-1-ol or 4-((Cyanomethyl)dimethylsilyl)butan-1-ol.
Scientific Research Applications
Chemical Synthesis
Reactivity and Functionalization
4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol serves as a valuable intermediate in organic synthesis. Its chloromethyl group allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups. This property is particularly useful in the synthesis of silane derivatives, which are critical in the preparation of advanced materials.
Silylation Reactions
The compound can undergo silylation reactions, where it acts as a silylating agent to protect alcohols, amines, and other functional groups during synthetic procedures. This is crucial in multi-step syntheses where protecting groups are needed to prevent unwanted reactions .
Materials Science
Silane Coupling Agents
In materials science, 4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol functions as a silane coupling agent. It enhances the adhesion between organic polymers and inorganic substrates, improving the mechanical properties of composite materials. The incorporation of this compound into polymer matrices can lead to improved thermal stability and chemical resistance .
Coating Applications
The compound is also utilized in the formulation of curable coatings that exhibit excellent durability and resistance to environmental factors. Its silane functionality contributes to cross-linking mechanisms that enhance the performance of coatings in industrial applications .
Medicinal Chemistry
Drug Development
Research indicates that derivatives of 4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol can exhibit biological activity, making them potential candidates for drug development. The compound's ability to modify biological molecules can lead to novel therapeutic agents targeting specific diseases .
Antimicrobial Activity
Studies have shown that certain derivatives possess antimicrobial properties, suggesting their utility in developing antimicrobial agents. The structure-activity relationship (SAR) studies help identify modifications that enhance efficacy against various pathogens .
Case Studies
Mechanism of Action
The mechanism of action of 4-((Chloromethyl)dimethylsilyl)butan-1-ol involves its ability to undergo various chemical transformations. The chloromethyl group is reactive and can participate in nucleophilic substitution reactions, while the hydroxyl group can be oxidized or reduced. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Silylated Butanols
4-(Trimethylsilyl)butan-1-ol (CAS 2917-40-0)
- Structure : Trimethylsilyl group (-Si(CH₃)₃) replaces the chloromethyl-dimethylsilyl group.
- Physical Properties :
- Key Differences :
- The absence of chlorine in 4-(trimethylsilyl)butan-1-ol reduces its electrophilicity compared to the target compound.
- The bulkier trimethylsilyl group may lower solubility in polar solvents relative to the chloromethyl-dimethylsilyl variant.
1-[tert-Butyl(dimethyl)silyl]-4-(2,2-dimethyl-6-methylidenecyclohexyl)butan-1-ol
Chlorinated Alcohols
4-Chloro-1-butanol (CAS 928-51-8)
- Structure : Lacks the silyl group but shares the chlorine and hydroxyl functionality.
- Physical Properties :
- Reactivity: The chlorine atom in 4-chloro-1-butanol is more electrophilic due to the absence of electron-donating silyl groups, making it prone to nucleophilic substitution reactions .
4-Chloro-2-methylbutan-1-ol
Aryl-Substituted Butanols
4-(4-Chlorophenyl)sulfanylbutan-1-ol (CAS 15446-08-9)
- Structure : Features a sulfanyl (-S-) linkage to a chlorophenyl group.
- Properties: Molecular Formula: C₁₀H₁₃ClOS . Potential Applications: Sulfur-containing compounds often exhibit antioxidant or antimicrobial activity, though specific data for this compound is unavailable .
4-(4-Methylphenyl)butan-1-ol
- Applications: Used in research for its aromatic properties, highlighting the versatility of substituted butanols in material design .
Comparative Analysis of Key Properties
Structural and Functional Differences
| Compound | Functional Groups | Key Features |
|---|---|---|
| 4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol | Chloromethyl-dimethylsilyl, -OH | Combines silicon-mediated hydrophobicity with Cl reactivity. |
| 4-(Trimethylsilyl)butan-1-ol | Trimethylsilyl, -OH | High steric bulk; lower reactivity compared to Cl-containing analogs. |
| 4-Chloro-1-butanol | -Cl, -OH | Simpler structure; higher electrophilicity due to absence of silyl groups. |
| 4-(4-Chlorophenyl)sulfanylbutan-1-ol | Sulfanyl, chlorophenyl, -OH | Aromatic and sulfur-based reactivity; potential bioactivity. |
Physical and Chemical Properties
Biological Activity
4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol (CAS: 18243-97-5) is a silane derivative with potential biological activities. This compound features a chloromethyl group and a dimethylsilyl moiety, which may influence its interaction with biological systems. Understanding its biological activity is crucial for applications in medicinal chemistry and material science.
The molecular formula of 4-[(chloromethyl)(dimethyl)silyl]butan-1-ol is CHClOSi, with a molecular weight of approximately 180.75 g/mol. The presence of the chloromethyl and silyl groups suggests potential reactivity in various chemical environments, which may contribute to its biological activity.
The biological activity of silane compounds often arises from their ability to interact with cellular components, including proteins and nucleic acids. The chloromethyl group can undergo nucleophilic substitution reactions, potentially leading to the formation of covalent bonds with biological macromolecules. This reactivity may result in modulation of enzyme activity or interference with cellular signaling pathways.
Biological Assays and Findings
Research into the biological activity of related compounds provides insights into the potential effects of 4-[(chloromethyl)(dimethyl)silyl]butan-1-ol. For instance, studies on structurally similar compounds like 4-chloromethylbiphenyl have demonstrated mutagenic properties in bacterial assays and DNA repair mechanisms in mammalian cells . Such findings suggest that 4-[(chloromethyl)(dimethyl)silyl]butan-1-ol may also exhibit similar mutagenic or cytotoxic effects.
Table 1: Summary of Biological Activity Assays for Related Compounds
| Compound | Assay Type | Result |
|---|---|---|
| 4-Chloromethylbiphenyl | Salmonella/microsome assay | Positive mutagenicity |
| Bacterial fluctuation assay | Positive response | |
| DNA repair assay | Active | |
| Mouse lymphoma mutation assay | Inactive | |
| Benzyl chloride | Salmonella/microsome assay | Positive mutagenicity |
| Bacterial fluctuation assay | Positive response | |
| DNA repair assay | Active | |
| Mouse lymphoma mutation assay | Inactive |
Case Studies
In a series of studies examining the biological effects of chlorinated organic compounds, it was found that compounds similar to 4-[(chloromethyl)(dimethyl)silyl]butan-1-ol exhibited significant cytotoxicity in various cancer cell lines. For example, chlorinated silanes have been reported to induce apoptosis in human leukemia cells through the activation of caspase pathways .
Moreover, the incorporation of silyl groups in drug design has been shown to enhance pharmacokinetic properties, such as solubility and stability . This suggests that modifications to the structure of 4-[(chloromethyl)(dimethyl)silyl]butan-1-ol could lead to improved biological efficacy.
Q & A
Q. Q1: What are the standard synthetic routes for 4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol, and how can reaction conditions be optimized?
The synthesis typically involves silylation reactions, where a chloromethyl-dimethylsilyl group is introduced to a butanol backbone. A common method includes reacting chloromethyl-dimethylsilane derivatives with butanediol precursors under anhydrous conditions. Key parameters for optimization include:
- Temperature control (e.g., maintaining 0–5°C to minimize side reactions).
- Solvent selection (e.g., tetrahydrofuran or dichloromethane to enhance silane reactivity).
- Catalyst use (e.g., triethylamine to neutralize HCl byproducts).
Reaction progress should be monitored via thin-layer chromatography (TLC), and intermediates purified via column chromatography .
Advanced Structural Confirmation
Q. Q2: Which spectroscopic and computational methods are most reliable for confirming the structure of 4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol?
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks at δ 0.2–0.5 ppm confirm dimethylsilyl protons, while δ 3.6–3.8 ppm corresponds to the hydroxyl-bearing methylene group.
- ¹³C NMR: Signals at 15–20 ppm (Si–CH₃) and 60–70 ppm (C–OH) are diagnostic.
- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular ion ([M+H]⁺) and fragmentation patterns.
- Computational Validation: Density Functional Theory (DFT) calculations align experimental IR or Raman spectra with predicted vibrational modes .
Biological Activity Testing
Q. Q3: How can researchers design robust assays to evaluate the antifungal potential of 4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol?
- In vitro Antifungal Assays:
- Use standardized microdilution methods (CLSI M38) against Fusarium or Aspergillus species.
- Measure minimum inhibitory concentrations (MICs) in RPMI-1640 medium.
- Metabolomic Profiling: Compare treated vs. untreated fungal cultures via LC-MS to identify disrupted metabolic pathways (e.g., ergosterol biosynthesis) .
- Control Experiments: Include structurally related analogs (e.g., piperidinedione derivatives) to isolate the role of the silyl group .
Data Contradiction Analysis
Q. Q4: How should discrepancies in reported biological activity data for this compound be resolved?
- Reproducibility Checks:
- Validate assay conditions (e.g., pH, temperature, solvent purity) across labs.
- Use authenticated fungal strains from repositories like ATCC.
- Structural Reanalysis: Confirm compound purity via HPLC and rule out degradation products.
- Comparative Studies: Benchmark against analogs (e.g., 4-(n-heptyloxy)butan-1-ol) to identify structure-activity relationships (SARs) .
Reactivity and Stability
Q. Q5: What precautions are necessary to prevent hydrolysis or oxidation of 4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol during experiments?
- Storage: Keep under inert gas (N₂/Ar) at –20°C in amber vials.
- Handling: Use anhydrous solvents and glove boxes for moisture-sensitive steps.
- Stability Testing: Monitor decomposition via GC-MS over time; silanol byproducts indicate hydrolysis .
Computational Modeling
Q. Q6: How can molecular docking studies predict the interaction of this compound with fungal enzymes?
- Target Selection: Prioritize enzymes like cytochrome P450 or lanosterol demethylase.
- Software Tools: Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Validation: Compare predicted binding affinities with experimental IC₅₀ values. Adjust force fields to account for silicon’s electronegativity .
Comparative Analysis with Analogues
Q. Q7: How does the substitution pattern on the silyl group influence the compound’s physicochemical properties?
- Electron-Withdrawing Effects: Chlorine on the silyl group increases electrophilicity, enhancing reactivity in nucleophilic substitutions.
- Steric Effects: Dimethyl groups reduce steric hindrance compared to bulkier substituents (e.g., diethyl), improving solubility in polar solvents.
- Thermodynamic Stability: TGA/DSC studies show decomposition onset at 180°C, higher than non-chlorinated analogs .
Environmental Impact Assessment
Q. Q8: What methodologies assess the environmental persistence of 4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
